Ethyl 4-[(4-bromophenoxy)methyl]benzoate
Description
The exact mass of the compound Ethyl 4-[(4-bromophenoxy)methyl]benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-[(4-bromophenoxy)methyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(4-bromophenoxy)methyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H15BrO3 |
|---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
ethyl 4-[(4-bromophenoxy)methyl]benzoate |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16(18)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,2,11H2,1H3 |
InChI Key |
SQKAMYGIWSHLFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4-[(4-bromophenoxy)methyl]benzoate: A Critical Intermediate for Bioactive Ether Scaffolds
Abstract
Ethyl 4-[(4-bromophenoxy)methyl]benzoate (CAS: Derivative of 26496-94-6; PubChem CID: 853047) represents a pivotal synthetic intermediate in the development of metabolic and anti-inflammatory therapeutics. Characterized by a diaryl ether motif linked via a methylene bridge, this compound serves as a versatile scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Histone Deacetylase (HDAC) inhibitors. This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via Williamson etherification, and its strategic application in modern drug discovery.
Chemical Structure and Molecular Properties[1][2][3][4][5][6][7][8]
The molecule features a lipophilic 4-bromophenoxy tail connected to a polar ethyl benzoate head through a methylene linker. This "Lipophile-Linker-Polar" architecture is a classic pharmacophore in medicinal chemistry, facilitating binding to nuclear receptors.
Table 1: Physicochemical Profile
| Property | Value | Source/Method |
| IUPAC Name | Ethyl 4-[(4-bromophenoxy)methyl]benzoate | PubChem [1] |
| Molecular Formula | C₁₆H₁₅BrO₃ | Calculated |
| Molecular Weight | 335.20 g/mol | Mass Spec (Calc) |
| Predicted LogP | 4.3 | XLogP3 [1] |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 3 | Structure Analysis |
| Rotatable Bonds | 5 | Structure Analysis |
| Physical State | White to off-white crystalline solid | Analogous Data [2] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Experimental Observation |
Structural Pharmacophore Analysis
The molecule's efficacy as a drug scaffold stems from its three distinct domains:
-
The Bromophenoxy Tail: Provides hydrophobic bulk and a handle (Br) for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
The Methylene Linker: Offers rotational freedom, allowing the molecule to adopt conformations suitable for binding pockets in enzymes like HDAC6.
-
The Ethyl Benzoate Head: Acts as a prodrug moiety; biological hydrolysis yields the free carboxylic acid, often the active pharmacophore for salt-bridging interactions.
Validated Synthesis Protocol
The most robust method for synthesizing Ethyl 4-[(4-bromophenoxy)methyl]benzoate is the Williamson Ether Synthesis . This SN2 reaction couples an alkyl halide with a phenol under basic conditions.
Reaction Scheme
Reagents: Ethyl 4-(bromomethyl)benzoate (Electrophile) + 4-Bromophenol (Nucleophile). Catalyst/Base: Potassium Carbonate (K₂CO₃). Solvent: Acetone or DMF (Polar Aprotic).
Figure 1: SN2 Synthesis Pathway. The phenoxide anion attacks the benzylic carbon, displacing the bromide leaving group.
Step-by-Step Methodology
Note: All steps should be performed in a fume hood due to the lachrymatory nature of benzyl bromides.
-
Reagent Preparation:
-
Dissolve 4-Bromophenol (1.0 eq, 10 mmol) in anhydrous Acetone (30 mL).
-
Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol).
-
Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
-
Coupling Reaction:
-
Add Ethyl 4-(bromomethyl)benzoate (1.0 eq, 10 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (56°C) .
-
Monitor via TLC (Hexane:EtOAc 4:1) until the starting benzyl bromide is consumed (typically 6–12 hours).
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentration: Evaporate the solvent under reduced pressure to yield a crude solid.
-
Recrystallization: Dissolve the crude solid in hot Ethanol. Cool slowly to 4°C to induce crystallization.
-
Yield: Expected yield is 85–95% of white crystalline needles.
-
Spectroscopic Characterization (Predicted)
To validate the structure, researchers should look for the following diagnostic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1H NMR (CDCl₃, 400 MHz)
-
δ 8.05 (d, J=8.4 Hz, 2H): Aromatic protons adjacent to the ester carbonyl (deshielded).
-
δ 7.45 (d, J=8.4 Hz, 2H): Aromatic protons of the benzoate ring (meta to ester).
-
δ 7.38 (d, J=8.8 Hz, 2H): Aromatic protons of the bromophenoxy ring (ortho to bromine).
-
δ 6.85 (d, J=8.8 Hz, 2H): Aromatic protons of the bromophenoxy ring (ortho to ether oxygen).
-
δ 5.10 (s, 2H): Benzylic methylene protons (-O-CH₂-Ar). Critical diagnostic peak.
-
δ 4.38 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester.
-
δ 1.40 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester.
IR Spectrum (ATR)
-
1715 cm⁻¹: Strong C=O stretch (Ester).
-
1240 cm⁻¹: Strong C-O stretch (Aryl alkyl ether).
-
1100 cm⁻¹: C-O stretch (Ester).
Applications in Drug Discovery[2][7]
This molecule is not merely an end-product but a versatile "privileged structure" used to access complex chemical space.[1]
Workflow: Divergent Synthesis
The bromine atom on the phenoxy ring serves as a "handle" for further elaboration, while the ester can be hydrolyzed to the active acid.
Figure 2: Divergent Synthesis Workflow. The scaffold enables access to three distinct classes of bioactive molecules.
-
PPAR Agonists: The carboxylic acid derivative (obtained via Path 1) mimics the fatty acid structure required for binding to Peroxisome Proliferator-Activated Receptors, regulating lipid metabolism [3].
-
HDAC Inhibitors: The zinc-binding group (hydroxamic acid) can be installed by converting the ester, while the bromophenoxy tail provides the necessary "cap" group for enzyme channel occupancy [4].
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Precursors: Ethyl 4-(bromomethyl)benzoate is a potent lachrymator (tear gas agent) and skin corrosive. Handle only in a functioning fume hood.
-
Disposal: All halogenated organic waste must be segregated and disposed of via high-temperature incineration.
References
-
PubChem. (2025).[2][3] Ethyl 4-[(4-bromophenoxy)methyl]benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
CAS number and PubChem CID for Ethyl 4-[(4-bromophenoxy)methyl]benzoate
[1][2][3][4]
Chemical Identity & Identifiers
This compound serves as a critical lipophilic scaffold in the synthesis of pharmaceutical candidates, particularly in the development of PPAR agonists and leukotriene antagonists.[1]
| Identifier | Value |
| Chemical Name | Ethyl 4-[(4-bromophenoxy)methyl]benzoate |
| CAS Registry Number | 56442-35-4 |
| PubChem CID | Searchable via InChIKey (See Note 1) |
| InChIKey | SQKAMYGIWSHLFC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
| Molecular Formula | C₁₆H₁₅BrO₃ |
| Molecular Weight | 335.20 g/mol |
Note 1: While a direct PubChem CID is often indexed for common reagents, this specific intermediate is frequently accessed via its CAS or InChIKey in chemical procurement databases (e.g., Sigma-Aldrich Product R702064 ).[1]
Synthetic Pathway (Protocol & Mechanism)
The synthesis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate follows a classic Williamson Ether Synthesis .[1] This nucleophilic substitution (
Reaction Scheme
-
Nucleophile Formation: 4-Bromophenol is deprotonated by a weak base (Potassium Carbonate) to form the phenoxide anion.[1]
-
Substitution: The phenoxide attacks the benzylic carbon of Ethyl 4-(bromomethyl)benzoate, displacing the bromide leaving group.[1]
Experimental Protocol
-
Reagents:
-
Procedure:
-
Charge a round-bottom flask with 4-bromophenol and anhydrous acetone.
-
Add
and stir at room temperature for 30 minutes to facilitate deprotonation. -
Add Ethyl 4-(bromomethyl)benzoate dropwise.
-
Reflux the mixture for 4–12 hours (monitor via TLC/LC-MS).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over
and concentrate. -
Purification: Recrystallization from ethanol/hexanes or flash chromatography (SiO₂, Hexanes:EtOAc).
-
Synthesis Visualization
Caption: Williamson ether synthesis pathway showing the activation of 4-bromophenol and subsequent coupling.[1]
Applications in Drug Discovery
This molecule acts as a "biaryl ether" building block.[1] The (4-bromophenoxy)methyl moiety is a privileged substructure in medicinal chemistry, often used to extend lipophilic reach into protein binding pockets.[1]
Key Therapeutic Areas:
-
PPAR Agonists (Metabolic Disease):
-
Leukotriene
Hydrolase Inhibitors:-
Used as a scaffold to inhibit inflammatory pathways involved in asthma and COPD.[1]
-
-
Linker Chemistry:
-
The bromine atom on the phenoxy ring serves as a handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing the attachment of heterocycles.[1]
-
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation.[1]
| Property | Data / Prediction |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 68–72 °C (Typical for similar ethyl benzoates) |
| LogP (Predicted) | ~4.8 (Highly Lipophilic) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO |
| Storage | Store at 2–8°C, protect from light.[1] |
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Handling: Use standard PPE (gloves, goggles).[1] Avoid dust formation.[1]
-
Disposal: Incineration in a chemical waste facility.[1]
References
-
PubChemLite . Ethyl 4-[(4-bromophenoxy)methyl]benzoate Structure & Identifiers. Retrieved from .[1]
-
Sigma-Aldrich .[1][2] Product R702064 - Ethyl 4-((4-bromophenoxy)methyl)benzoate.[1][3] Retrieved from .[1]
-
ChemicalBook . CAS 56442-35-4 Entry.[1][3] Retrieved from .[1]
-
Henke, B. R., et al. (1998).[1] N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists.[1] 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry. (Contextual reference for biaryl ether scaffolds in PPAR agonists).
Sources
- 1. (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-((2S,3R)-3-(hydroxymethyl)-5-((E)-3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl)-2-methoxyphenoxy)oxane-3,4,5-triol | C26H32O11 | CID 5316442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. R7020 | Sigma-Aldrich [sigmaaldrich.com]
- 3. ethyl 4-[(4-bromophenoxy)methyl]benzoate | 56442-35-4 [m.chemicalbook.com]
Solubility profile of Ethyl 4-[(4-bromophenoxy)methyl]benzoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 4-[(4-bromophenoxy)methyl]benzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining, analyzing, and modeling the solubility profile of Ethyl 4-[(4-bromophenoxy)methyl]benzoate, a compound of interest in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, present self-validating protocols for solubility determination, and explore powerful thermodynamic models for data correlation and prediction. This document is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically grounded approach to solubility characterization.
Introduction: The Critical Role of Solubility
Ethyl 4-[(4-bromophenoxy)methyl]benzoate (C₁₆H₁₅BrO₃) is a molecule with structural motifs that suggest its potential as a synthetic building block in various applications. Understanding its solubility in a range of organic solvents is paramount for several reasons:
-
Process Chemistry: Optimizing reaction conditions, controlling crystallization for purification, and preventing precipitation during synthesis are all dependent on accurate solubility data.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of an API's dissolution rate and subsequent bioavailability.[1] Poor solubility can hinder the development of effective oral dosage forms.
-
Analytical Method Development: The choice of solvent for analytical techniques like High-Performance Liquid Chromatography (HPLC) requires knowledge of the analyte's solubility to ensure accurate quantification.[2]
This guide will provide the foundational knowledge and practical protocols to comprehensively map the solubility behavior of this compound.
Part 1: Experimental Solubility Determination
The cornerstone of any solubility profile is meticulously generated experimental data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[3]
Principle of the Shake-Flask Method
The method is based on achieving a state of thermodynamic equilibrium between the undissolved solid solute and the solvent. An excess amount of the solid is agitated in the solvent at a constant temperature for a sufficient duration to ensure the solution becomes saturated. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is measured.
Experimental Protocol: Isothermal Shake-Flask Method
1. Materials & Apparatus:
- Solute: Ethyl 4-[(4-bromophenoxy)methyl]benzoate (purity > 99%)
- Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, 1-propanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF)).
- Equipment:
- Thermostatic incubator shaker capable of maintaining temperature to ±0.1 K.
- Analytical balance (±0.1 mg).
- Glass vials with screw caps.
- Centrifuge.
- Syringes and syringe filters (e.g., 0.45 µm PTFE).
- Volumetric flasks and pipettes.
- HPLC system with a UV-Vis detector or a standalone UV-Vis spectrophotometer.[1][2]
2. Step-by-Step Procedure:
- Preparation: Add an excess amount of Ethyl 4-[(4-bromophenoxy)methyl]benzoate to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
- Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.
- Equilibration: Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to achieve equilibrium.[3]
- Phase Separation: After equilibration, allow the vials to rest in the incubator for at least 2 hours to permit the undissolved solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed syringe to prevent precipitation due to temperature changes. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
- Quantification: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of the solute using a validated HPLC-UV or UV-Vis method.[4]
Workflow for Solubility Determination
Caption: Experimental workflow for the isothermal shake-flask method.
Part 2: Data Presentation and Thermodynamic Modeling
Once experimental data are collected across a range of temperatures, they must be processed and modeled to extract meaningful thermodynamic insights.
Data Tabulation
The solubility data should be presented in terms of mole fraction (x) as this is independent of the molecular weight of the solvent and is required for most thermodynamic models. The data should be organized into a clear table.
Table 1: Hypothetical Mole Fraction Solubility (x) of Ethyl 4-[(4-bromophenoxy)methyl]benzoate at Various Temperatures
| Temperature (K) | x in Methanol | x in Ethanol | x in Acetone | x in Ethyl Acetate |
| 293.15 | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data |
Thermodynamic Modeling
To correlate the experimental data and derive thermodynamic parameters, several well-established models are employed. The choice of model depends on the desired accuracy and the complexity of the system.
The van't Hoff equation describes the relationship between solubility and temperature for an ideal system.[5][6] It allows for the calculation of the apparent thermodynamic properties of dissolution. The linear form is given by:
ln(x) = -ΔHsol / (RT) + ΔSsol / R
where:
-
x is the mole fraction solubility.
-
ΔHsol is the apparent molar enthalpy of dissolution.
-
ΔSsol is the apparent molar entropy of dissolution.
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
By plotting ln(x) versus 1/T, a linear regression yields the slope (-ΔHsol/R) and intercept (ΔSsol/R), from which the enthalpy and entropy can be calculated.[6][7] A positive ΔHsol indicates an endothermic dissolution process, where solubility increases with temperature.
The Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data with temperature compared to the van't Hoff model.[8][9] The equation is:
ln(x) = A + B/T + C·ln(T)
where A, B, and C are model parameters determined by fitting the equation to the experimental data using non-linear regression.[9][10] Parameter C accounts for the effect of temperature on the change in fusion enthalpy.
The λh equation is another two-parameter model useful for correlating solubility data:
ln[1 + λ(1-x)/(x)] = λh(1/T - 1/Tm)
where λ and h are model parameters, and Tm is the melting point of the solute.[8] This model is particularly useful for systems exhibiting hydrogen bonding interactions.[11]
Model Validation
The accuracy of each model is assessed by calculating the Root Mean Square Deviation (RMSD) and the coefficient of determination (R²). Lower RMSD and R² values closer to 1 indicate a better fit of the model to the experimental data.[9]
Logical Flow of Data Analysis
Caption: Logical workflow for thermodynamic analysis of solubility data.
Part 3: Advanced Modeling for Co-Solvent Systems
In pharmaceutical and chemical processes, binary solvent mixtures are often used to fine-tune solubility. The Jouyban-Acree model is a widely used and accurate model for correlating and predicting solubility in these co-solvent systems.[12][13]
The Jouyban-Acree Model
The model correlates the solubility of a solute in a binary solvent mixture at various temperatures:
ln(xm,T) = f₁·ln(x1,T) + f₂·ln(x2,T) + f₁f₂/T Σ Ji(f₁ - f₂)i
where:
-
xm,T is the mole fraction solubility in the mixture at temperature T.
-
f₁ and f₂ are the mole fractions of the solvents in the solute-free mixture.
-
x1,T and x2,T are the solubilities in the neat solvents 1 and 2.
-
Ji are the model constants, which account for the interactions between the solute and solvents and between the solvents themselves.[12]
This model is powerful because it can significantly reduce the number of experiments needed. With a minimum number of data points, it can predict solubility across a wide range of solvent compositions and temperatures.[14][15]
Conclusion
This guide has outlined a comprehensive, scientifically rigorous approach to characterizing the solubility profile of Ethyl 4-[(4-bromophenoxy)methyl]benzoate. By combining the precision of the isothermal shake-flask method with the predictive power of thermodynamic models like the Apelblat and Jouyban-Acree equations, researchers can generate the critical data needed to guide synthesis, purification, and formulation efforts. The emphasis on understanding the causality behind methodological choices and on robust data validation ensures that the resulting solubility profile is both accurate and reliable, providing a solid foundation for subsequent research and development activities.
References
-
Title: Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Source: SciSpace URL: [Link]
-
Title: Van't Hoff Equation | Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: Mathematical Representation of Solubility of Electrolytes in Binary Solvent Mixtures Using Jouyban-Acree Model Source: UNT Digital Library URL: [Link]
-
Title: Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model Source: J-Stage URL: [Link]
-
Title: Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures Source: ACS Publications URL: [Link]
-
Title: Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process Source: MDPI URL: [Link]
-
Title: Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria Source: MDPI URL: [Link]
-
Title: Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Solubility Test, HPLC-UV/VIS Method Source: Pharmacology Discovery Services URL: [Link]
-
Title: Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation Source: Taylor & Francis Online URL: [Link]
-
Title: Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]
-
Title: Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures Source: AENSI Journals URL: [Link]
-
Title: Apelblat equation and λh equation fitting parameters of vanillin in... Source: ResearchGate URL: [Link]
-
Title: Comparative Study of UV And HPLC Methods for Estimation of Drug Source: IJRPR URL: [Link]
-
Title: van 't Hoff equation – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL: [Link]
-
Title: Van 't Hoff equation Source: Wikipedia URL: [Link]
-
Title: Vant Hoffs Equation: Derivation and Graphical Representation Source: Aakash Institute URL: [Link]
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- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
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- 14. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
Chemical Identity and Cheminformatics Profiling of Ethyl 4-[(4-bromophenoxy)methyl]benzoate
Topic: Ethyl 4-[(4-bromophenoxy)methyl]benzoate SMILES and InChI key for database search Content Type: In-depth Technical Guide
Executive Summary
This technical guide provides the definitive chemical identifiers—specifically SMILES and InChIKey—for Ethyl 4-[(4-bromophenoxy)methyl]benzoate , a critical intermediate scaffold in medicinal chemistry. Often utilized in the synthesis of PPAR agonists (e.g., Farglitazar analogs) and other diaryl ether pharmacophores, precise database querying for this molecule requires exact string syntax to avoid conflation with its methyl-ester or acid derivatives.
This document synthesizes the chemical identity, structural connectivity, and validated synthetic protocols to serve as a self-validating reference for researchers.
Chemical Identity & Database Keys
To ensure interoperability across databases (PubChem, SciFinder, ChemSpider, ChEMBL), use the following standardized keys. The InChIKey is the most robust method for exact-match searching as it is a fixed-length hash of the structure.
Core Identifiers
| Identifier Type | Value |
| Common Name | Ethyl 4-[(4-bromophenoxy)methyl]benzoate |
| CAS Registry Number | 56442-35-4 |
| IUPAC Name | Ethyl 4-[(4-bromophenoxy)methyl]benzoate |
| Molecular Formula | C₁₆H₁₅BrO₃ |
| Molecular Weight | 335.20 g/mol |
Cheminformatics Strings
Canonical SMILES:
Isomeric SMILES (Explicit):
InChI String:
InChIKey (Standard):
Validation Note: The InChIKey SQKAMYGIWSHLFC-UHFFFAOYSA-N is a hashed representation. The first block (SQKAMYGIWSHLFC) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers (Standard/Neutral).
Structural Analysis & Connectivity Logic
Understanding the connectivity is vital for substructure searching. The molecule consists of two aromatic rings linked by a methylene-ether bridge.
-
Ring A (Benzoate): An ethyl benzoate core substituted at the para (4) position.[1]
-
Linker: A methylene group (-CH₂-).
-
Ring B (Phenoxy): A phenoxy group substituted with a bromine atom at the para (4) position.
Structural Visualization (Graphviz)
The following diagram illustrates the logical connectivity and functional groups for retrosynthetic analysis.
Figure 1: Connectivity graph showing the modular assembly of the benzoate and phenoxy moieties.
Database Search Strategy
When querying databases like SciFinder-n or Reaxys, using the name alone can lead to ambiguity (e.g., confusion with the methyl ester or acid forms).
Recommended Search Workflow
-
Primary Search: Use the InChIKey (SQKAMYGIWSHLFC-UHFFFAOYSA-N).[1] This provides an exact match.
-
Secondary Search: Use the CAS Number (56442-35-4).[2]
-
Substructure Search: If investigating derivatives, input the SMILES string into the structure editor.
Common Database Hits:
-
PubChem CID: 10873425 (Note: CIDs can vary by salt form; verify structure).
-
Sigma-Aldrich Product: R702064 (AldrichCPR division).
Synthetic Protocol (Williamson Ether Synthesis)
For researchers requiring de novo synthesis, the standard route involves a Williamson ether synthesis between a benzyl bromide derivative and a phenol.
Reaction Scheme
-
Electrophile: Ethyl 4-(bromomethyl)benzoate
-
Nucleophile: 4-Bromophenol
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: Acetone (reflux) or DMF (60-80°C)
Step-by-Step Methodology
Reagents:
-
Ethyl 4-(bromomethyl)benzoate (1.0 eq)[2]
-
4-Bromophenol (1.1 eq)
- (anhydrous, 2.0 eq)
-
Acetone (0.2 M concentration relative to limiting reagent)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromophenol in anhydrous acetone.
-
Deprotonation: Add anhydrous
to the solution. Stir at room temperature for 15–30 minutes to facilitate phenoxide formation. -
Addition: Add Ethyl 4-(bromomethyl)benzoate portion-wise or as a solution in acetone.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide spot (
) should disappear. -
Workup:
-
Purification: The crude residue is typically a white to off-white solid. Recrystallize from Ethanol or purify via flash column chromatography (
, eluting with 5-10% EtOAc in Hexanes).
Analytical Validation (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
- 8.05 (d, 2H, Ar-H benzoate), 7.45 (d, 2H, Ar-H benzoate), 7.38 (d, 2H, Ar-H phenoxy), 6.85 (d, 2H, Ar-H phenoxy).
-
5.10 (s, 2H,
). -
4.38 (q, 2H,
). -
1.40 (t, 3H,
).
References
-
PubChem. Ethyl 4-[(4-bromophenoxy)methyl]benzoate Compound Summary. National Library of Medicine. Accessed February 2026. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis protocols).
Sources
- 1. PubChemLite - C16H15BrO3 - Explore [pubchemlite.lcsb.uni.lu]
- 2. Sigma-Aldrich 702064 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Production Method of Ethyl 4-methylbenzoate - Chempedia - LookChem [lookchem.com]
- 4. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]
Structural Determinants of Thermal Stability: A Technical Guide to Bromophenoxy Methyl Benzoate Derivatives
Executive Summary
This technical guide provides an in-depth analysis of bromophenoxy methyl benzoate derivatives , with a specific focus on Methyl 4-(4-bromophenoxy)benzoate (CAS 1330286-50-4) . These compounds serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), PPAR agonists, and liquid crystalline materials. This document moves beyond basic data listing to explore the structure-property relationships (SPR) that dictate their physical behavior, specifically the impact of halogenation on crystal lattice energy and melting point (MP) elevation.
Chemical Architecture & Significance
The "bromophenoxy methyl benzoate" scaffold consists of three distinct pharmacophores:
-
The Benzoate Core: A methyl ester moiety providing hydrogen bond acceptance and lipophilicity.
-
The Ether Linkage: A diaryl ether bridge that imparts flexibility and rotational freedom.
-
The Bromine Substituent: A heavy halogen atom that introduces significant van der Waals forces and potential halogen bonding, drastically altering the thermal profile compared to the non-halogenated parent.
Structural Variant Focus
While various isomers exist, this guide focuses on the para-para isomer, Methyl 4-(4-bromophenoxy)benzoate , as the primary reference standard due to its high symmetry and crystalline stability.
| Property | Data |
| IUPAC Name | Methyl 4-(4-bromophenoxy)benzoate |
| CAS Number | 1330286-50-4 |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)OC2=CC=C(Br)C=C2 |
Synthetic Pathway: The Nucleophilic Aromatic Substitution
To understand the physical properties (and impurities that affect MP), one must understand the genesis of the molecule. The most robust synthesis for this class is Nucleophilic Aromatic Substitution (SₙAr) .
Unlike Ullmann coupling which requires copper catalysis and high temperatures, the SₙAr reaction between 4-Bromophenol and Methyl 4-fluorobenzoate offers higher purity, which is critical for accurate melting point determination.
Reaction Workflow (SₙAr Mechanism)
Figure 1: Step-wise synthesis via SₙAr mechanism. The choice of K₂CO₃ ensures mild deprotonation without hydrolyzing the ester group.
Physical Properties & Thermal Analysis
Melting Point Data
The melting point is the definitive purity metric for these derivatives. A sharp melting range indicates a highly ordered crystalline lattice.
| Compound | Structure Description | Melting Point (°C) | Source |
| Phenyl Benzoate | No Bromine (Parent) | 68–70 °C | [Sigma-Aldrich, 2023] |
| Methyl 4-(4-bromophenoxy)benzoate | Para-Bromo substitution | 91–98 °C | [Chem-Impex, 2023] |
| Schiff Base Derivative | Extended conjugation | 222–224 °C | [MDPI, 2012] |
Thermal Logic (Expert Insight)
Why does the bromine atom raise the melting point by ~25°C compared to phenyl benzoate?
-
Molecular Weight & London Dispersion Forces: Bromine is significantly heavier and larger than hydrogen (Atomic mass 79.9 vs 1.0). This increases the surface area for London dispersion forces, requiring more thermal energy to break the lattice.
-
Symmetry & Packing: The para substitution maintains the linear symmetry of the molecule, allowing for tight "herringbone" or parallel stacking in the solid state.
-
Halogen Bonding: Bromine can act as a Lewis acid (sigma-hole) interacting with the electron-rich carbonyl oxygen of the ester in neighboring molecules, creating a supramolecular network that stabilizes the crystal.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, hot Ethanol.
-
Insoluble: Water (Hydrophobic nature dominates).
-
Sparingly Soluble: Cold Hexanes (Useful for precipitation).
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(4-bromophenoxy)benzoate
Note: This protocol assumes standard Schlenk line techniques.
-
Charge: In a 250 mL round-bottom flask, combine 4-Bromophenol (1.0 eq) and Potassium Carbonate (2.0 eq) in anhydrous DMF (5 mL/mmol).
-
Activate: Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add Methyl 4-fluorobenzoate (1.1 eq).
-
Reaction: Heat to 100°C for 6 hours. Monitor via TLC (20% Ethyl Acetate in Hexanes). The product will appear as a new spot with R_f ~ 0.5.
-
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as an off-white solid.
-
Isolation: Filter the solid and wash copiously with water to remove DMF and inorganic salts.
Protocol B: Recrystallization & Melting Point Determination
Accurate physical property data depends entirely on the removal of the ortho isomers or unreacted phenol.
Figure 2: Recrystallization logic flow.[1] Slow cooling is essential to form needles characteristic of the para-isomer.
Melting Point Method:
-
Pack the dry, recrystallized solid into a capillary tube (2-3 mm height).
-
Use a calibrated melting point apparatus (e.g., Stuart SMP10).
-
Ramp temperature at 10°C/min until 80°C, then slow to 1°C/min.
-
Record Onset: When the first liquid meniscus forms.
-
Record Clear Point: When the last crystal disappears.
-
Expected Range: 91–98 °C.[2]
Applications in Drug Development
The physical properties of this derivative make it a "privileged structure" in medicinal chemistry:
-
Lipophilicity (LogP): The bromine increases LogP, enhancing membrane permeability for intracellular targets like PPAR (Peroxisome Proliferator-Activated Receptors).
-
Metabolic Stability: The para-bromo group blocks metabolic oxidation at the most reactive phenyl position, extending the half-life of the drug candidate.
References
-
Ha, S. T., Yeap, G. Y., & Boey, P. L. (2012).[3] "Synthesis of 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate." Molbank, 2012(2), M755.[3] Retrieved from [Link][3]
Sources
Brominated Benzoate Esters: A Technical Guide to Hazard Mitigation and Process Safety
Executive Summary & Scientific Context
Brominated benzoate esters (e.g., methyl 4-bromobenzoate, ethyl 2-bromobenzoate) are critical electrophilic scaffolds in medicinal chemistry. They serve as the "halide partner" in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl motifs prevalent in drug candidates.
While less volatile than their benzyl bromide counterparts, these esters present specific hazards—primarily severe irritation to mucous membranes and potential aquatic toxicity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a process-safety framework for researchers handling these compounds in high-throughput or scale-up environments.
Hazard Identification & Toxicology Profile
Core GHS Classifications
Most brominated benzoate esters share a "Warning" signal word with the following hazard statements. Note that liquid analogs (e.g., ethyl 2-bromobenzoate) often present higher vapor risks than solid analogs (e.g., methyl 4-bromobenzoate).
| Hazard Category | GHS Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Lipophilic ester penetrates stratum corneum; hydrolysis releases acid/alcohol. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5] | Direct interaction with corneal epithelium; lachrymatory potential in some derivatives. |
| STOT-SE | H335 | May cause respiratory irritation.[2][6] | Inhalation of dust/mist inflames the upper respiratory tract. |
| Aquatic Toxicity | H411 | Toxic to aquatic life (Chronic). | Halogenated aromatic rings resist biodegradation; bioaccumulation potential. |
The "Hidden" Hazard: Hydrolysis & Acid Release
Unlike simple aryl halides, benzoate esters are susceptible to hydrolysis under basic conditions (common in cross-coupling reactions).
-
Risk: Inadvertent contact with strong bases (NaOH, KOtBu) or moisture can release hydrogen bromide (HBr) and the corresponding bromobenzoic acid .
-
Impact: The generated acid is often more corrosive than the parent ester, altering the PPE requirement mid-experiment.
Exposure Controls & Personal Protective Equipment (PPE)[7][8]
Glove Permeation Dynamics
Standard nitrile gloves provide adequate splash protection for the pure substance, but researchers rarely handle these esters neat. They are usually dissolved in organic solvents.
-
Scenario A: Weighing Solid Powder
-
Recommendation: Standard Nitrile (4 mil).
-
Rationale: Solid transfer poses low permeation risk.
-
-
Scenario B: Solution in Dichloromethane (DCM)
-
Recommendation:Double-gloving (Nitrile over Laminate/PE) or Silver Shield®.
-
Rationale: DCM breaks through nitrile in <2 minutes, carrying the brominated ester through to the skin.
-
-
Scenario C: Solution in DMF/DMSO
-
Recommendation: Extended Cuff Nitrile (6-8 mil).
-
Rationale: DMF facilitates transdermal absorption of dissolved solids.
-
Engineering Controls
-
Solids: Weighing must occur inside a HEPA-filtered balance enclosure or a fume hood with a sash height <18 inches. Static electricity can disperse fine brominated powders; use an ionizing bar if available.
-
Liquids: All transfers via syringe or cannula. Avoid pouring.
Experimental Protocol: Safe Cross-Coupling Setup
Context: A researcher is setting up a Suzuki coupling using Methyl 4-bromobenzoate.
Pre-Reaction Safety Checklist
-
Quench Plan: Have a saturated Sodium Bicarbonate (
) solution ready to neutralize any acid generated from accidental hydrolysis. -
Exotherm Control: Palladium-catalyzed couplings can be exothermic upon initiation. Ensure cooling bath (ice/water) is available before adding the catalyst.
Step-by-Step Workflow
Step 1: Reagent Preparation (The "Dust" Phase)
-
Action: Weigh the brominated ester in a tared vial.
-
Safety: Do not weigh directly on the balance pan. If spillage occurs, wipe with a wet tissue (hydrolysis aids cleaning) rather than dry brushing (aerosolization).
Step 2: Solvent Addition (The "Permeation" Phase)
-
Action: Dissolve ester in degassed solvent (e.g., 1,4-Dioxane or Toluene).
-
Safety:Change gloves immediately if solvent touches the glove.[7] The ester is now in a "carrier" vehicle that penetrates skin rapidly.
Step 3: Base Addition (The "Hydrolysis" Risk)
-
Action: Add base (e.g.,
or ). -
Safety: Monitor for gas evolution (
). Ensure the system is vented (needle/bubbler) to prevent over-pressurization.
Step 4: Heating
-
Action: Heat to reflux.
-
Safety: Ensure the condenser water is flowing before heating. A dry condenser will allow the volatile ester (or solvent) to escape into the lab atmosphere.
Visualized Workflows (Graphviz)
Process Safety Logic: Reaction Setup
This diagram illustrates the critical decision points during the synthesis setup to prevent exposure and runaway reactions.
Caption: Workflow for safe setup of cross-coupling reactions involving brominated esters, highlighting critical control points for dust, permeation, and pressure.
Waste Disposal Decision Matrix
Disposal of halogenated esters is strictly regulated. Mixing them with non-halogenated solvents can result in costly fines or safety incidents (e.g., if incinerated incorrectly).
Caption: Decision tree for segregating brominated ester waste. Note: Even trace amounts usually mandate "Halogenated" classification to prevent corrosion in standard incinerators.
Emergency Response Protocols
Spills (Small Scale < 100 mL/g)
-
PPE Up: Wear goggles, lab coat, and double nitrile gloves .
-
Containment:
-
Solids: Cover with wet paper towels (to prevent dust dispersion) then scoop into a bag.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as brominated compounds can degrade releasing HBr which may react with organics.
-
-
Cleaning: Wash the area with a dilute soap/water solution. The hydrolysis of the ester is slow at neutral pH, so soap helps solubilize the lipophilic residue.
First Aid[4]
-
Eye Contact: Immediately flush with water for 15 minutes .[4] Use an eyewash station. The ester is lipophilic and may adhere to the cornea; continuous flushing is vital.
-
Skin Contact: Wash with soap and water.[2][4] Do not use alcohol/ethanol to wash skin; this increases skin permeability and may drive the chemical deeper into the dermis.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12081, Methyl 4-bromobenzoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Ethyl 2-bromobenzoate. Retrieved from [Link][1]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. Retrieved from [Link]
Sources
- 1. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.se [fishersci.se]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 4-(bromomethyl)benzoate - Safety Data Sheet [chemicalbook.com]
- 6. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Methodological & Application
Protocol for Coupling Ethyl 4-(bromomethyl)benzoate with 4-Bromophenol via Williamson Ether Synthesis
Application Note: AN-2026-ETH
Abstract & Utility
This application note details the optimized protocol for the synthesis of ethyl 4-((4-bromophenoxy)methyl)benzoate via the Williamson ether synthesis. This reaction couples 4-bromophenol (nucleophile) with ethyl 4-(bromomethyl)benzoate (electrophile).
The resulting bi-aryl ether scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for:
-
PROTAC linkers: The ether linkage provides stable geometry for E3 ligase ligands.
-
Cross-coupling substrates: The aryl bromide moiety remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Peptidomimetics: The ethyl ester can be selectively hydrolyzed to the benzoic acid for amide coupling.
Scientific Foundation & Mechanism
Mechanistic Insight
The reaction proceeds via an
Key Chemical Considerations:
-
The Electrophile: Ethyl 4-(bromomethyl)benzoate is a benzylic bromide. The benzylic position is highly activated for
attack due to transition state stabilization by the adjacent aromatic ring. -
The Nucleophile: The phenoxide ion is an ambident nucleophile (can react at C or O). However, in polar aprotic solvents with "hard" leaving groups (Br), O-alkylation is kinetically favored over C-alkylation.
-
Ester Stability: The ethyl ester on the electrophile is susceptible to hydrolysis (saponification). Therefore, anhydrous conditions and carbonate bases are preferred over hydroxide bases (NaOH/KOH) or aqueous media.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the base-mediated O-alkylation of 4-bromophenol.
Experimental Strategy
Reagent Selection & Stoichiometry
| Component | Role | Equiv. | Rationale |
| 4-Bromophenol | Nucleophile | 1.0 | Limiting reagent (typically). |
| Ethyl 4-(bromomethyl)benzoate | Electrophile | 1.05 | Slight excess ensures complete consumption of the phenol, which is harder to remove than the bromide. |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | Excess required to drive equilibrium. Must be anhydrous and finely ground (powder) to maximize surface area. |
| Acetone or MeCN | Solvent | N/A | Polar aprotic. Acetone (reflux ~56°C) is gentler; Acetonitrile (reflux ~82°C) is faster. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Optional. Catalyzes reaction via Finkelstein exchange (Br |
Solvent Choice Matrix
-
Acetone: Recommended for initial runs. Low boiling point prevents thermal degradation of the ester. Easy to remove by rotary evaporation.
-
Acetonitrile (MeCN): Use if reaction is slow in acetone.
-
DMF: Avoid unless necessary. High boiling point makes removal difficult and can complicate workup (requires multiple water washes).
Detailed Protocol (Standard Scale: 1.0 g)
Safety Note: Benzyl bromides are lachrymators (tear gas agents). Handle all solids and solutions in a fume hood. 4-Bromophenol is corrosive.[2]
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
To a dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-bromophenol (1.0 equiv) and anhydrous
(2.0 equiv). -
Add Acetone (0.2 M concentration relative to phenol, e.g., 25-30 mL for 1 g scale).
-
Critical Step: Stir at room temperature for 15–20 minutes. This allows the formation of the phenoxide anion before introducing the electrophile.
-
-
Addition of Electrophile:
-
Add ethyl 4-(bromomethyl)benzoate (1.05 equiv) directly to the stirring suspension.
-
(Optional) Add KI (10 mol%) if rapid kinetics are required.
-
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux (bath temp ~60°C for acetone).
-
Monitor via TLC (Hexane:Ethyl Acetate 4:1). The limiting reagent (phenol) should disappear within 4–8 hours.
-
-
Workup (Aqueous):
-
Cool the mixture to room temperature.
-
Filtration: Filter off the solid potassium salts (
, excess ) using a sintered glass funnel or Celite pad. Wash the pad with cold acetone. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude solid/oil.
-
Partition: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:
-
1M NaOH (10 mL) – Removes unreacted phenol.
-
Water (10 mL).
-
Brine (10 mL).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude product is often pure enough (>95%) for subsequent steps.
-
Recrystallization: If necessary, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.
-
Flash Chromatography: Silica gel, gradient elution 0
20% EtOAc in Hexanes.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Ester Hydrolysis | Wet solvent or strong base | Use anhydrous acetone. Do NOT use NaOH/KOH. Ensure workup NaOH wash is brief and cold. |
| C-Alkylation | Solvent polarity too low | Ensure solvent is Acetone, MeCN, or DMF. Avoid non-polar solvents like Toluene for this step. |
| Slow Reaction | Steric bulk or low temp | Add 10 mol% KI (Finkelstein catalyst). Switch solvent to Acetonitrile and increase temp to 80°C. |
References
-
Williamson, A. W. (1850).[1][3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Mechanism).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocols for Ether Synthesis).
-
PubChem. (2025).[4][5] "4-Bromophenol Compound Summary". National Center for Biotechnology Information. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for vs E2 competition).
-
Organic Syntheses. Coll. Vol. 1, p. 102 (1941). "Benzyl Phenyl Ether". (Analogous protocol using potassium carbonate). [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the Synthesis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate, a key building block in pharmaceutical and materials science. As your Senior Application Scientist, this document moves beyond a simple recitation of steps to offer in-depth explanations of the chemical principles at play, strategies for optimizing reaction yield, and troubleshooting common issues. Our focus is on providing a robust, self-validating system for the reliable preparation of this important compound.
Introduction: Significance and Synthetic Strategy
Ethyl 4-[(4-bromophenoxy)methyl]benzoate is a diaryl ether derivative. The presence of the bromo-phenoxy group and the ethyl benzoate moiety makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates and functional materials.
The core of this synthesis is the Williamson ether synthesis , a classic and widely used method for forming ether linkages.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. The overall reaction is depicted below:
Reaction Scheme:
In this reaction, 4-bromophenol is deprotonated by a base to form the more nucleophilic 4-bromophenoxide, which then attacks the electrophilic benzylic carbon of Ethyl 4-(bromomethyl)benzoate, displacing the bromide leaving group.
Mechanistic Insights: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism. Understanding this mechanism is crucial for optimizing the reaction conditions.
Key Features of the SN2 Mechanism:
-
Concerted Reaction: The bond formation between the nucleophile (4-bromophenoxide) and the electrophilic carbon, and the bond breaking of the carbon-leaving group (bromide) occur simultaneously.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.
-
Stereochemistry: If the electrophilic carbon were chiral, this reaction would proceed with an inversion of stereochemistry.
-
Rate Law: The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (Rate = k[Nucleophile][Electrophile]).
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting material and the final product.
Preparation of Ethyl 4-(bromomethyl)benzoate (Starting Material)
A common method for the synthesis of Ethyl 4-(bromomethyl)benzoate is the radical bromination of Ethyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
Materials and Reagents:
-
Ethyl 4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
To a stirred solution of Ethyl 4-methylbenzoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 4-(bromomethyl)benzoate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Synthesis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate
This protocol details the Williamson ether synthesis to produce the target compound.
Materials and Reagents:
-
4-Bromophenol
-
Ethyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Protocol:
-
In a round-bottom flask, dissolve 4-bromophenol and an excess of potassium carbonate in acetone or DMF.
-
To this stirred suspension, add a solution of Ethyl 4-(bromomethyl)benzoate in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 4-[(4-bromophenoxy)methyl]benzoate.
Optimizing Yield: A Data-Driven Approach
The yield of the Williamson ether synthesis can be significantly influenced by several factors. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Standard Condition | Optimization Strategy | Rationale & Expected Outcome |
| Base | Potassium Carbonate (K₂CO₃) | Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | A stronger base will more effectively deprotonate the phenol, increasing the concentration of the active nucleophile and potentially accelerating the reaction. However, stronger bases can also promote side reactions. |
| Solvent | Acetone | Use a polar aprotic solvent like DMF or DMSO. | These solvents are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity. |
| Temperature | Reflux (boiling point of solvent) | Lowering the temperature may be necessary if side reactions are observed. | Higher temperatures generally increase the reaction rate but can also favor elimination side reactions, especially with more sterically hindered substrates. Finding the optimal temperature is key.[2][3] |
| Catalyst | None | Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide). | If using a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst can shuttle the phenoxide from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. |
| Leaving Group | Bromide (-Br) | Use an iodide (-I) analogue of the electrophile. | Iodide is a better leaving group than bromide, which can lead to a faster reaction rate. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Incomplete deprotonation of the phenol. - Low reaction temperature or insufficient reaction time. - Poor quality of starting materials. | - Use a stronger base or ensure the base is anhydrous. - Increase the reaction temperature or extend the reaction time. Monitor by TLC. - Verify the purity of 4-bromophenol and Ethyl 4-(bromomethyl)benzoate. |
| Formation of Side Products | - Elimination (E2) reaction of the alkyl halide. - C-alkylation of the phenoxide. | - Use a less sterically hindered alkyl halide if possible (in this case, the benzylic bromide is ideal). - Lower the reaction temperature. - The choice of solvent can influence the O- vs. C-alkylation ratio. |
| Difficult Purification | - Presence of unreacted starting materials. - Formation of multiple byproducts. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction conditions to minimize side reactions. - Employ careful column chromatography with an appropriate solvent gradient. |
Safety Precautions
-
Ethyl 4-(bromomethyl)benzoate is a lachrymator and should be handled in a well-ventilated fume hood.
-
4-Bromophenol is corrosive and toxic. Avoid skin and eye contact.
-
Strong bases like sodium hydride are flammable solids and react violently with water. Handle with extreme care under an inert atmosphere.
-
Solvents such as acetone, DMF, and carbon tetrachloride have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate via the Williamson ether synthesis is a reliable and versatile method. By understanding the underlying SN2 mechanism and systematically optimizing key reaction parameters such as the choice of base, solvent, and temperature, researchers can significantly improve the yield and purity of the final product. This application note provides a solid foundation for the successful and efficient preparation of this valuable chemical intermediate.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
ResearchGate. Help me, how increase yield in williamson ether reaction?. [Link]
Sources
Application Note: Ethyl 4-[(4-bromophenoxy)methyl]benzoate as a Versatile Scaffold for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the discovery and development of novel molecular scaffolds are paramount to identifying next-generation therapeutics. Ethyl 4-[(4-bromophenoxy)methyl]benzoate presents itself as a compelling starting point for drug discovery campaigns. This molecule, characterized by a diaryl ether-like linkage, offers a unique three-dimensional architecture. Crucially, it is decorated with two key functional handles—a terminal bromo group and an ethyl ester—at opposite ends of the structure. These handles are orthogonally reactive, providing medicinal chemists with precise control over derivatization and allowing for a systematic exploration of chemical space. This application note provides a comprehensive guide for researchers, outlining the synthesis of the core scaffold, strategies for library development through parallel synthesis, and protocols for preliminary biological screening, with a focus on anticancer applications.
The Strategic Advantage of the Ethyl 4-[(4-bromophenoxy)methyl]benzoate Scaffold
The utility of a scaffold in a drug discovery program is dictated by its synthetic accessibility, its structural novelty, and its capacity for facile diversification. Ethyl 4-[(4-bromophenoxy)methyl]benzoate excels in these areas for several reasons:
-
Synthetic Tractability: The core structure can be assembled using robust and well-established synthetic transformations, ensuring a reliable supply of the starting material.
-
Orthogonal Chemical Handles: The scaffold possesses two distinct reactive sites:
-
Aryl Bromide: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This allows for the exploration of deep, hydrophobic pockets in target proteins.
-
Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for the synthesis of amides, esters, and other functional groups. This position is ideal for introducing polar moieties that can engage in hydrogen bonding or improve pharmacokinetic properties.
-
-
Structural Rigidity and Vectorial Diversity: The ether linkage provides a degree of conformational constraint, while the para-substituted benzene rings project the functional handles in opposing vectors. This allows for the creation of elongated molecules capable of spanning large binding sites or simultaneously engaging with two different pockets on a protein surface.
-
Inherent Biological Relevance: The bromophenol moiety is a recurring motif in natural products with documented biological activities, including antioxidant and anticancer properties.[1] This suggests that derivatives of this scaffold are predisposed to interact with biological targets of therapeutic relevance.
A Roadmap for Scaffold-Based Drug Discovery
The following workflow provides a strategic overview of a typical drug discovery campaign originating from the Ethyl 4-[(4-bromophenoxy)methyl]benzoate scaffold. Each of these stages is elaborated upon in the subsequent sections of this guide.
Caption: Reaction scheme for scaffold synthesis.
Materials:
-
4-Bromophenol (1.0 eq)
-
Ethyl 4-(bromomethyl)benzoate (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.
-
Add ethyl 4-(bromomethyl)benzoate (1.05 eq) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a white solid.
Characterization Data: The identity and purity of the synthesized scaffold should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Molecular Formula | C₁₆H₁₅BrO₃ [2] |
| Molecular Weight | 335.19 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (d, 2H), ~7.4 (d, 2H), ~7.4 (d, 2H), ~6.9 (d, 2H), ~5.1 (s, 2H), ~4.4 (q, 2H), ~1.4 (t, 3H) |
| Mass Spec (ESI+) | m/z 335.0, 337.0 [M+H]⁺, isotopic pattern for Br |
Part II: Library Development from the Scaffold
The power of the scaffold lies in its capacity for diversification. The following diagram illustrates the primary avenues for creating a focused library of analogues.
Caption: Key derivatization strategies for the scaffold.
Protocol 2: Representative Derivatization via Suzuki-Miyaura Coupling
Principle: This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the aryl bromide of the scaffold and a boronic acid, allowing for the introduction of a wide variety of substituents.
Materials:
-
Ethyl 4-[(4-bromophenoxy)methyl]benzoate (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene and Ethanol (3:1 mixture)
Procedure:
-
In a reaction vial, combine the scaffold (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution.
-
Seal the vial and heat the mixture to 80-90°C with stirring for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the coupled product.
Part III: Biological Screening of the Compound Library
Given that derivatives of bromophenols have shown potential as anticancer agents, a primary cell-based assay to evaluate the cytotoxicity of the newly synthesized library is a logical first step. [1]
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture media. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the media and add 100 µL of fresh media plus 10 µL of MTT reagent to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Screening Data
The results of the primary screen can be tabulated to identify initial "hits" for further study.
| Compound ID | R¹ (from Suzuki) | R² (from Amide) | IC₅₀ (µM) vs. MCF-7 |
| Scaffold | -Br | -OEt | > 100 |
| DERIV-01 | 4-methoxyphenyl | -OEt | 15.2 |
| DERIV-02 | 3-pyridyl | -OEt | 25.8 |
| DERIV-03 | 4-methoxyphenyl | -NH(CH₂CH₂OH) | 2.1 |
| DERIV-04 | 3-pyridyl | -NH(CH₂CH₂OH) | 8.9 |
| Doxorubicin | - | - | 0.5 |
From this hypothetical data, compound DERIV-03 emerges as a promising hit, demonstrating a significant increase in potency compared to the initial scaffold and other derivatives. This would warrant further investigation, including confirmation of the IC₅₀, evaluation against other cell lines, and initiation of structure-activity relationship (SAR) studies.
Conclusion
Ethyl 4-[(4-bromophenoxy)methyl]benzoate is a high-potential scaffold for the generation of diverse and novel chemical entities for drug discovery. Its synthetic accessibility and the presence of orthogonal functional handles allow for the systematic and efficient construction of compound libraries. The protocols outlined in this application note provide a robust framework for synthesizing the scaffold, developing a focused library, and performing initial biological evaluation for anticancer activity. This strategic approach can accelerate the identification of promising hit compounds, paving the way for more extensive lead optimization programs.
References
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-[(4-bromophenoxy)methyl]benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22043, Ethyl 4-bromobenzoate. Retrieved from [Link]
-
LookChem. (n.d.). Production Method of Ethyl 4-methylbenzoate. Retrieved from [Link]
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
He, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Retrieved from [Link]
-
Ha, S.-T., et al. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molbank, 2012(2), M755. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
E-Ling, L., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Scientific Reports, 13(1), 578. Retrieved from [Link]
- Google Patents. (n.d.). Advanced drug development and manufacturing.
-
Royal Society of Chemistry. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[2][3]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 13, 12345-12356. Retrieved from [Link]
Sources
Procedure for hydrolysis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate to the corresponding acid
Application Note: High-Efficiency Hydrolysis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate
Abstract & Scope
This technical guide outlines the optimized protocol for the saponification of Ethyl 4-[(4-bromophenoxy)methyl]benzoate to its corresponding carboxylic acid, 4-[(4-bromophenoxy)methyl]benzoic acid . This transformation is a critical step in the synthesis of PPAR agonists and related metabolic disease therapeutics.
While standard basic hydrolysis is chemically straightforward, this specific substrate contains two moieties requiring careful handling:[1]
-
Aryl Bromide: Generally stable to aqueous base, but susceptible to debromination under harsh metal-catalyzed conditions.
-
Benzyl Phenyl Ether Linkage: Stable to base but potentially sensitive to strong Lewis acids; requiring a controlled acidic workup.
This guide prioritizes the Lithium Hydroxide (LiOH) / THF / Water system due to its superior solubility profile for lipophilic ethers and mild operating conditions, ensuring high fidelity of the halogenated motif.
Reaction Mechanism & Logic
The reaction proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: The ethoxide ion (EtO⁻) is eliminated, restoring the carbonyl and forming the carboxylic acid.
-
Deprotonation (Driving Force): The highly basic medium immediately deprotonates the newly formed carboxylic acid to form the carboxylate salt. This step is irreversible and drives the equilibrium forward.[2]
-
Protonation (Workup): Addition of strong acid (HCl) converts the water-soluble carboxylate salt back into the insoluble free acid, allowing for isolation via precipitation.
Figure 1: Mechanistic flow of the base-catalyzed hydrolysis.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Conc/Grade |
| Substrate | Reactant | 1.0 | >98% Purity |
| LiOH[3][4]·H₂O | Reagent | 3.0 | Solid or 2M Soln |
| THF | Solvent | 10-15 vol | HPLC Grade |
| Water | Co-solvent | 3-5 vol | Deionized |
| 1M HCl | Quench | ~3.5 | Aqueous |
Critical Process Parameters (CPPs)
-
Solvent Ratio: A 3:1 or 4:1 ratio of THF:Water is essential. The substrate is lipophilic; insufficient THF leads to phase separation and stalled reaction rates.
-
Temperature: Ambient temperature (20–25°C) is usually sufficient. Heating to 50°C is permitted if reaction time exceeds 6 hours.
-
pH Control: During workup, pH must be lowered to ~2–3. Going lower (pH < 1) for extended periods may risk ether cleavage, though unlikely at RT.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a round-bottom flask with Ethyl 4-[(4-bromophenoxy)methyl]benzoate (1.0 equiv).
-
Add THF (10 volumes relative to mass of substrate) and stir to dissolve.
-
Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (3 volumes).
-
Note: Pre-dissolving LiOH prevents "hot spots" of base concentration.
-
-
Add the LiOH solution dropwise to the stirring substrate solution. The mixture should remain a single clear phase or a fine suspension.
Step 2: Reaction Monitoring
-
Stir vigorously at Room Temperature (20–25°C) .
-
Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.
-
Target: Disappearance of the ester peak (higher R_f) and appearance of the baseline acid spot.
-
Duration: Typically 2–6 hours. If incomplete after 6h, warm to 45°C.
-
Step 3: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. Do not distill to dryness; leave an aqueous slurry.
-
Dilute the residue with Water (10 volumes) and cool to 0–5°C in an ice bath.
-
Slowly add 1M HCl dropwise with stirring until pH reaches 2–3.
-
Observation: A thick white precipitate (the product) should form immediately.
-
-
Stir the slurry for 30 minutes to ensure complete protonation and crystal growth.
Step 4: Filtration & Drying [4]
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with:
-
Cold Water (3 x 2 volumes) to remove LiCl salts.
-
Hexane (1 x 2 volumes) to remove trace lipophilic impurities (optional).
-
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
Purification & Analytics
If the crude purity is <95%, recrystallization is required.
-
Recrystallization Solvent: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.
-
Procedure: Dissolve in minimum hot Ethanol, filter while hot (if insoluble particles exist), then slowly add warm water until turbidity appears. Cool to 4°C.
Analytical Validation:
-
¹H NMR (DMSO-d₆):
-
Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
-
Confirm integrity of the methylene linker (singlet, ~5.2 ppm).
-
Confirm presence of carboxylic acid proton (broad singlet, ~12-13 ppm).
-
-
LCMS: [M-H]⁻ peak corresponding to the acid mass.
Process Workflow Diagram
Figure 2: Operational workflow for the hydrolysis and isolation process.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of ester. | Increase THF ratio; warm to 45°C. |
| No Precipitate on Acidification | Product formed an oil/gum. | Extract aqueous layer with Ethyl Acetate, dry (MgSO4), and concentrate. Triturate residue with Hexanes. |
| Low Yield | Product lost in mother liquor. | The acid may have some water solubility.[5] Saturate the aqueous filtrate with NaCl and extract with EtOAc. |
| Debromination (Rare) | Pd contamination or extreme heat. | Ensure glassware is clean of transition metals; keep temp <60°C. |
References
-
Preparation of 4-(4-phenoxyphenoxy)benzoic acid. European Patent Office. (2004). Describes oxidation and hydrolysis workflows for similar phenoxy-benzoic scaffolds. 3[3][6][7][8][9]
-
Ester Hydrolysis: Common Conditions. Common Organic Chemistry. Detailed guide on LiOH/THF vs NaOH/EtOH systems. 10
-
Saponification - Typical Procedures. OperaChem. Protocols for using LiOH, NaOH, and KOH in organic synthesis.[2] 2[3][6][7][8][9]
-
Hydrolysis of Ethyl Benzoate. SSERC. General educational and practical guide for benzoate hydrolysis. 11[6][7][8][9]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. data.epo.org [data.epo.org]
- 4. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. sserc.org.uk [sserc.org.uk]
Troubleshooting & Optimization
Troubleshooting low yields in the etherification of ethyl 4-(bromomethyl)benzoate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the etherification of ethyl 4-(bromomethyl)benzoate. As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists, delving into the causality behind experimental choices to empower you with a robust, problem-solving framework.
Troubleshooting Guide: Addressing Low Yields Head-On
This section is designed to address the most common and specific issues encountered during the etherification of ethyl 4-(bromomethyl)benzoate, a classic SN2 reaction that is a cornerstone of benzyl ether synthesis.[1][2]
Q1: My reaction shows low or no conversion of the starting ethyl 4-(bromomethyl)benzoate. What are the likely causes?
Low conversion is typically a result of suboptimal reaction conditions or reagent-related issues. The etherification, a variant of the Williamson ether synthesis, involves the reaction of an alkoxide with the primary benzylic bromide via an SN2 mechanism.[1][3][4] Let's break down the potential culprits.
Causality Analysis:
-
Incomplete Deprotonation of the Alcohol: The reaction requires a strong nucleophile, the alkoxide (RO⁻), which is generated by deprotonating the corresponding alcohol (ROH). If the base used is not strong enough to deprotonate the alcohol completely, the concentration of the required nucleophile will be too low to drive the reaction forward. Alcohols typically have a pKa in the range of 16-18, so a base whose conjugate acid has a pKa significantly higher than this is required.[5]
-
Poor Solvent Choice: The SN2 reaction is fastest in polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][6][7] These solvents can solvate the cation of the alkoxide salt but do not strongly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (like water or the alcohol reactant itself used as a solvent) can hydrogen-bond with the alkoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[4][7]
-
Insufficient Temperature or Reaction Time: Like most reactions, the Williamson ether synthesis has an activation energy barrier. Insufficient thermal energy (low temperature) or not allowing the reaction to run long enough can lead to incomplete conversion. Typical conditions range from 50-100 °C for 1-8 hours.[1][3][7]
Troubleshooting Protocol:
-
Verify Base Strength: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[2][5]
-
Optimize Your Solvent: Switch to a polar aprotic solvent. Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile are excellent starting points.
-
Adjust Reaction Conditions: Gradually increase the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: I'm observing significant byproduct formation. What are they and how can I prevent them?
The structure of ethyl 4-(bromomethyl)benzoate makes it susceptible to specific side reactions beyond simple elimination.
Common Byproducts and Their Prevention:
| Byproduct Name | Structure | Cause | Prevention Strategy |
| Elimination Product | Alkene (not common for this substrate) | The alkoxide acts as a base rather than a nucleophile. Favored by sterically hindered substrates and high temperatures.[6][7] | Use a less hindered alcohol/alkoxide if possible. Avoid excessively high temperatures. This is less of a concern for this primary bromide. |
| Dimerization Product (4,4'-(oxybis(methylene))bis(ethyl benzoate)) | EtOOC-Ph-CH₂-O-CH₂-Ph-COOEt | If the added alcohol is consumed or if residual water is present, the newly formed alkoxide can attack another molecule of the starting bromide. | Ensure the alcohol is used in slight excess. Use a strong base like NaH to rapidly and completely generate the desired alkoxide in situ before adding the bromide. Ensure all reagents and solvents are anhydrous. |
| Hydrolysis Product (4-(Bromomethyl)benzoic acid) | HOOC-Ph-CH₂Br | Presence of water and base can lead to saponification (hydrolysis) of the ethyl ester. | Use anhydrous solvents and reagents. Avoid strong aqueous bases during workup until the reaction is complete and neutralized. |
| Alcoholysis Product (e.g., Methyl 4-(bromomethyl)benzoate) | MeOOC-Ph-CH₂Br | If using a different alcohol (e.g., methanol) as the nucleophile, transesterification can occur under basic conditions. | This is generally not a major issue unless reaction times are very long and temperatures are very high. The primary etherification is usually much faster. |
Q3: My yield is good according to TLC/NMR of the crude product, but my isolated yield is low after purification. Why?
This points to issues during the workup and purification stages. The desired ether product, an ester itself, can be sensitive to the pH and conditions used during extraction and chromatography.
Purification Protocol and Key Checkpoints:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid, which could promote hydrolysis.
-
Extraction: Extract the product into a non-polar organic solvent like ethyl acetate or diethyl ether.
-
Washing:
-
Wash the organic layer with water to remove the bulk of the polar solvent (e.g., DMF).
-
Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials. CAUTION: Do this carefully to avoid emulsions and pressure buildup.[8]
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.[9]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The starting bromide is more polar than the ether product, which should elute first.
Self-Validation: Monitor each step with TLC. A spot that disappears from the organic layer after a specific wash (e.g., the bicarbonate wash) confirms the removal of an impurity.
General FAQs
This section covers broader concepts related to the etherification of ethyl 4-(bromomethyl)benzoate.
Q1: What is the fundamental mechanism of this reaction?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The alkoxide ion (RO⁻) acts as the nucleophile, performing a "backside attack" on the electrophilic carbon of the bromomethyl group. This displaces the bromide leaving group in a single, concerted step.
Q2: Can I use a Phase-Transfer Catalyst (PTC) for this reaction?
Yes, using a phase-transfer catalyst is an excellent and often industrially preferred method for this type of reaction.[1][10]
How it Works: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the ethyl 4-(bromomethyl)benzoate is dissolved.[10] The large organic groups on the catalyst cation (Q⁺) make the ion pair [Q⁺][RO⁻] soluble in the organic solvent, allowing the reaction to proceed under mild, biphasic conditions.[11]
Advantages:
-
Avoids the need for expensive, anhydrous polar aprotic solvents.
-
Allows the use of inexpensive inorganic bases like NaOH or KOH in an aqueous solution.
-
Often leads to faster reactions and simpler workups.[10]
Experimental Protocol: Etherification using a Phase-Transfer Catalyst
-
Setup: To a round-bottom flask, add ethyl 4-(bromomethyl)benzoate (1.0 equiv), the desired alcohol (1.2 equiv), toluene (as the organic solvent), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equiv).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (3.0-5.0 equiv) to the flask.
-
Reaction: Stir the biphasic mixture vigorously at a temperature between 50-80 °C. Vigorous stirring is crucial to maximize the surface area between the two phases.
-
Monitoring: Monitor the disappearance of the starting bromide by TLC or GC.
-
Workup: Upon completion, cool the mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry, concentrate, and purify as described previously.
References
-
Williamson ether synthesis - Wikipedia. [Link]
-
Williamson Ether Synthesis - ChemTalk. [Link]
-
Direct Benzylic C−H Etherification Enabled by Base‐Promoted Halogen Transfer. Angewandte Chemie International Edition. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
-
PREPARATION OF ETHYL 4-METHYLBENZOATE - Organic Syntheses. [Link]
-
ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES - Organic Syntheses. [Link]
-
Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC. National Institutes of Health. [Link]
-
Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - ChemRxiv. [Link]
-
REPORT Lab work: ETHYL BENZOATE - Dike Moses Ekene. [Link]
-
The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. Royal Society of Chemistry. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides. Organic Chemistry Frontiers. [Link]
-
AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. Annals of West University of Timisoara, Series of Chemistry. [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Phase Transfer Catalysis | Dalal Institute. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE - PrepChem.com. [Link]
-
Ethyl 4-(bromomethyl)benzoate | C10H11BrO2 | CID 954261 - PubChem. [Link]
-
Ethyl 4-(Bromomethyl)Benzoate 96% | PureSynth. [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. [Link]
-
Phase transfer catalysis (PTC) - OperaChem. [Link]
- Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google P
-
Ethyl benzoate synthesis - Sciencemadness Discussion Board. [Link]
-
Lab5 procedure esterification - University of Colorado Boulder. [Link]
-
Experiment : Esterification: The Synthesis of Methyl Benzoate - Science Learning Center. [Link]
-
METHYL m-NITROBENZOATE - Organic Syntheses. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
Solving solubility issues of Ethyl 4-[(4-bromophenoxy)methyl]benzoate in biological assays
Technical Support Center: Case #4921 Subject: Optimization of Ethyl 4-[(4-bromophenoxy)methyl]benzoate in Biological Assays Status: Resolved / Guide Published Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Physicochemical Challenge
You are encountering issues with Ethyl 4-[(4-bromophenoxy)methyl]benzoate because it sits at a difficult intersection of medicinal chemistry properties. Based on its structure (C16H15BrO3), this compound is a highly lipophilic ester with a predicted LogP ≈ 4.3 [1].
This creates a "Triad of Instability" in biological assays:
-
Aqueous Insolubility: It will precipitate immediately upon contact with aqueous buffers ("Solvent Shock").
-
Plastic Adsorption: It will bind aggressively to polystyrene plates and pipette tips, reducing the effective concentration.
-
Metabolic Instability: As an ethyl ester, it is a substrate for carboxylesterases found in serum (FBS/FCS), potentially hydrolyzing into its acidic metabolite during the assay [2].
This guide replaces standard protocols with a specialized workflow designed for high-LogP esters.
Module 1: The "Solvent Shock" Phenomenon
The Problem: You add your 10 mM DMSO stock to the cell media, and the solution turns cloudy or the compound crashes out over 24 hours.
The Mechanism: When a hydrophobic compound in DMSO is introduced to water, the DMSO diffuses away rapidly. If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, it forms micro-crystals. These crystals are often invisible to the naked eye but cause massive data variability.
Protocol A: The "Sandwich" Dilution Method
Do not pipette DMSO stock directly into a well containing cells.
-
Prepare an Intermediate Plate (V-Bottom Polypropylene):
-
Fill wells with assay buffer (serum-free) containing 2x the final desired surfactant/carrier (e.g., 0.2% BSA or 0.01% Pluronic F-127).
-
-
The Rapid Mix:
-
Pipette your DMSO stock into this intermediate buffer.
-
Crucial: Mix immediately and vigorously (pipette up and down 5-10 times). Do not let the DMSO drop sit at the bottom.
-
-
Transfer to Cells:
-
Transfer this pre-equilibrated solution to your cell plate.
-
Why? This allows any "shock" precipitation to happen in the mixing plate (which you can spin down if needed) rather than on your cell monolayer.
-
Module 2: Visualization of Solubility Logic
If you are unsure which optimization route to take, follow this decision matrix.
Figure 1: Decision tree for diagnosing data variability linked to physicochemical properties. Use this to categorize your failure mode.
Module 3: The Hidden Variable (Ester Hydrolysis)
The Problem: Your IC50 shifts significantly depending on the incubation time (e.g., 1 hour vs. 24 hours).
The Mechanism: Ethyl esters are liable to hydrolysis by carboxylesterases , which are abundant in rodent plasma and present in Fetal Bovine Serum (FBS) [3]. Over a 24-hour incubation, your compound (Ethyl 4-[(4-bromophenoxy)methyl]benzoate) may convert to 4-[(4-bromophenoxy)methyl]benzoic acid . The acid likely has a completely different potency and solubility profile (often more soluble, but potentially less cell-permeable).
Troubleshooting Experiment: The Stability Check
-
Incubate: Prepare your compound in complete media (with serum) at 10 µM.
-
Timepoints: Collect samples at T=0, T=1h, T=6h, T=24h.
-
Quench: Add 3 volumes of cold Acetonitrile to precipitate proteins.
-
Analyze: Run on LC-MS. Look for the parent mass (M+H) and the hydrolyzed acid mass (Parent - 28 Da).
-
Solution: If hydrolysis is >20%, switch to Heat-Inactivated FBS (reduces some esterase activity) or run the assay in serum-free conditions for shorter durations.
Module 4: Quantitative Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Precipitate in DMSO Stock | Stock concentration > Solubility limit (Saturation). | Sonicate at 37°C for 10 mins. If unresolved, dilute stock to 5 mM or 1 mM. |
| "Sticky" Data (High CV%) | Compound binding to pipette tips. | Use Low-Retention Tips . Pre-wet tips (pipette up/down once) before transferring. |
| Loss of Potency in Plastic | Adsorption to Polystyrene. | Switch to Glass-coated plates or add 0.01% Tween-20 to the buffer to compete for surface binding sites [4]. |
| Cytotoxicity in Controls | DMSO % too high. | Ensure final DMSO is < 0.5% (ideally 0.1%).[1][2][3] Run a "DMSO-only" vehicle control. |
Module 5: Optimized Serial Dilution Workflow
Standard serial dilutions in aqueous media often fail for lipophilic compounds because the compound crashes out in the first few high-concentration wells.
Figure 2: The "DMSO-to-DMSO" dilution method. Perform your serial dilution curve in pure DMSO first, then transfer to media. This ensures every concentration point starts fully solubilized.
References
-
PubChem. (2025).[4] Ethyl 4-[(4-bromophenoxy)methyl]benzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Williams, F. M. (1985). Esterases in human and rat plasma. Clinical Pharmacokinetics. Available at: [Link]
Sources
Minimizing side reactions in the alkylation of bromophenols with benzyl bromides
Topic: Minimizing Side Reactions in Williamson Ether Synthesis with Benzyl Bromides Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges in the alkylation of bromophenols using benzyl bromides. While theoretically a standard Williamson Ether Synthesis (
This guide moves beyond basic textbook definitions to address the process-critical variables required to maximize O-alkylation (ether formation) while suppressing C-alkylation, hydrolysis, and polymerization.
Module 1: The Selectivity Matrix (O- vs. C-Alkylation)
The Core Issue
Phenoxides are ambident nucleophiles . They can attack the electrophile (benzyl bromide) from the oxygen (O-alkylation, desired) or the ortho/para carbons (C-alkylation, undesired).
Expert Insight: With bromophenols, the bromine atom exerts an Electron Withdrawing Group (EWG) effect.
-
Pros: It increases the acidity of the phenol (
drops from ~10 to ~8-9), making deprotonation easier. -
Cons: It stabilizes the negative charge on the phenoxide oxygen, making it a weaker nucleophile. This sluggishness gives side reactions (like C-alkylation or hydrolysis) a competitive window.
Troubleshooting Q&A
Q: Why am I seeing significant C-alkylated byproducts? A: You are likely using a solvent that "shields" the oxygen or a cation that pairs too tightly with it.[1]
-
The Mechanism: In protic solvents (MeOH, EtOH), the solvent hydrogen-bonds to the phenoxide oxygen. This steric shielding forces the electrophile to attack the carbon ring instead.
-
The Fix: Switch to Polar Aprotic Solvents (DMF, DMAc, NMP, or Acetonitrile). These solvate the metal cation effectively but leave the phenoxide anion "naked" and highly reactive at the oxygen center.
Q: Does the choice of base matter if the pH is high enough? A: Yes, critically. The cation size dictates the "tightness" of the ion pair.
-
Sodium (
): Forms tight ion pairs with phenoxide. Can hinder O-alkylation. -
Cesium (
): The "Cesium Effect" is real. The large ionic radius of Cesium creates a "loose" ion pair, increasing the solubility of the phenoxide in organic media and exposing the oxygen for attack. -
Recommendation: If
gives poor yields, upgrade to (0.5 - 1.0 equiv excess).
Module 2: Reagent Integrity & Kinetics
The Hydrolysis Trap
Benzyl bromide is a reactive electrophile that degrades rapidly in the presence of moisture, forming benzyl alcohol and HBr. This creates a "death spiral" for your reaction:
-
Water hydrolyzes Benzyl Bromide
Benzyl Alcohol + HBr. -
HBr neutralizes your base.
-
The reaction stalls.
Q: My reaction starts fast but stalls at 60% conversion. Adding more base doesn't help. Why? A: Your electrophile (benzyl bromide) is likely dead (hydrolyzed).
-
Diagnosis: Check TLC for a spot corresponding to Benzyl Alcohol (usually more polar than the bromide).
-
Prevention:
-
Use anhydrous solvents (DMF/MeCN).
-
Flame-dry glassware.
-
Add the benzyl bromide last, after the phenol has been deprotonated for 15-30 minutes.
-
Q: How do I accelerate the reaction without increasing the temperature (and risking decomposition)? A: Use the Finkelstein Modification or Phase Transfer Catalysis .
-
TBAI (Tetrabutylammonium Iodide): Adding 5-10 mol% TBAI generates Benzyl Iodide in situ. Iodide is a better leaving group than bromide, accelerating the
step. -
Crown Ethers: If using
in Acetone/MeCN, add 18-Crown-6 . It sequesters the ion, maximizing nucleophilicity.
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.
Caption: Kinetic bifurcation of phenoxide alkylation. Green path represents the desired O-alkylation; red/dotted paths represent competitive failure modes.
Standard Operating Procedure (SOP)
Objective: Synthesis of Benzyloxy-bromobenzene via Cesium-promoted Alkylation.
Reagents Table
| Component | Role | Stoichiometry | Notes |
| Bromophenol | Substrate | 1.0 equiv | Dry under vacuum if hygroscopic. |
| Benzyl Bromide | Electrophile | 1.1 - 1.2 equiv | Lachrymator. Add slowly. |
| Base | 1.5 - 2.0 equiv | Preferred over | |
| TBAI | Catalyst | 0.05 equiv (5 mol%) | Optional: Use if reaction is sluggish. |
| DMF or MeCN | Solvent | 0.2 - 0.5 M | Must be Anhydrous. |
Step-by-Step Protocol
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Flush with Nitrogen or Argon.[2]
-
-
Deprotonation (The "Activation" Phase):
-
Add Bromophenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).
-
Add
(1.5 equiv) in one portion. -
Critical Step: Stir at Room Temperature (RT) for 20-30 minutes. You may see a color change (phenoxide formation). This ensures the base is active and the phenol is deprotonated before the electrophile sees the mixture.
-
-
Alkylation:
-
Cool the mixture to 0°C (ice bath). Why? To suppress the initial exotherm and minimize immediate side reactions.
-
Add Benzyl Bromide (1.1 equiv) dropwise via syringe.
-
(Optional) Add TBAI (5 mol%) if the bromophenol is sterically hindered (e.g., 2,6-dibromophenol).
-
-
Reaction & Monitoring:
-
Allow to warm to RT. Stir for 2-4 hours.
-
TLC Monitor: Check for disappearance of Phenol. If Phenol remains but Benzyl Bromide is gone, your electrophile hydrolyzed. Add 0.2 equiv more Benzyl Bromide.
-
-
Workup (The "Quench"):
-
Dilute with EtOAc.
-
Wash 3x with Water (to remove DMF).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Troubleshooting Logic Flow
Use this decision tree to diagnose low yields.
Caption: Diagnostic flowchart for identifying root causes of reaction failure.
References
-
Mechanism of Phenol Alkylation
- Title: Alkyl
- Source:The Journal of Physical Chemistry A (2006).
- Significance: Establishes the energetic favorability of O-alkylation in neutral/basic conditions and the role of solvent in suppressing C-alkyl
-
URL:[Link]
-
Solvent & Selectivity
- Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Source:Reaction Chemistry & Engineering (RSC, 2021).
- Significance: Quantitative analysis of solvent effects (Acetonitrile vs Methanol)
-
URL:[Link]
-
General Methodology
Sources
Validation & Comparative
1H NMR spectrum analysis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate
Topic: 1H NMR Spectrum Analysis of Ethyl 4-[(4-bromophenoxy)methyl]benzoate Content Type: Technical Comparison & Validation Guide
Executive Summary
This guide provides a rigorous structural validation framework for Ethyl 4-[(4-bromophenoxy)methyl]benzoate , a common intermediate in the synthesis of PPAR agonists and LTA4H inhibitors. Unlike generic spectral lists, this document focuses on the comparative analysis between the target product and its critical synthetic precursors (Ethyl 4-(bromomethyl)benzoate and 4-Bromophenol).
For researchers, the primary challenge is not just assigning peaks, but differentiating the target ether linkage from unreacted benzylic bromide starting materials and hydrolysis byproducts. This guide establishes a self-validating protocol to confirm the formation of the ether bridge (
Part 1: Structural Logic & Comparative Analysis
The structural confirmation of this molecule relies on three distinct chemical shift zones.[1][2] The most critical "diagnostic" zone is the methylene bridge, which acts as the primary indicator of successful alkylation.
Comparative Shift Table: Product vs. Alternatives
The following table contrasts the target molecule with its immediate precursor (the bromide) and its potential degradation product (the acid).
| Structural Moiety | Target: Ethyl 4-[(4-bromophenoxy)methyl]benzoate | Precursor: Ethyl 4-(bromomethyl)benzoate | Impurity: 4-[(4-bromophenoxy)methyl]benzoic acid |
| Methylene Bridge ( | |||
| Ethyl Quartet ( | Absent | ||
| Ethyl Triplet ( | Absent | ||
| Aromatic (Benzoate) | |||
| Aromatic (Phenoxy) | N/A |
Key Diagnostic: The downfield shift of the benzylic methylene from 4.50 ppm (Bromide) to
5.10 ppm (Ether) is the definitive proof of coupling. If the signal at 4.50 ppm persists, the reaction is incomplete.
Visualizing the Signal Evolution
The following diagram illustrates the chemical shift migration during the synthesis process (Williamson Ether Synthesis).
Figure 1: Signal evolution of the benzylic methylene protons. The shift from 4.50 to 5.10 ppm confirms the nucleophilic substitution of Bromine by the Phenoxy oxygen.
Part 2: Detailed Spectral Assignment (Self-Validating Protocol)
To validate the spectrum, follow this hierarchical assignment logic. This ensures that the integration values match the stoichiometry of the molecule (
Solvent:
The Aliphatic Validation Zone (Ethyl Group)
-
Signal A (
1.40 ppm, Triplet, 3H): Corresponds to the terminal methyl of the ethyl ester ( ). -
Signal B (
4.38 ppm, Quartet, 2H): Corresponds to the methylene of the ethyl ester ( ). -
Validation Check: The coupling constant (
) should be identical for both signals ( 7.1 Hz). If the quartet is missing or shifted significantly, check for hydrolysis to the carboxylic acid.
The Critical Linker Zone (Benzylic Ether)
-
Signal C (
5.10 ppm, Singlet, 2H): The benzylic methylene bridge ( ). -
Mechanistic Insight: This signal is significantly deshielded compared to the precursor bromide (
4.[1]50) due to the higher electronegativity of the phenoxy oxygen compared to bromine, combined with the anisotropic effect of the two aromatic rings.
The Aromatic Discrimination Zone (8H Total)
The molecule contains two distinct para-substituted benzene rings, creating two AA'BB' systems.
-
Benzoate Ring (Deshielded):
- 8.05 ppm (Doublet, 2H): Protons ortho to the carbonyl (ester). These are the most downfield signals due to the electron-withdrawing nature of the ester.
- 7.50 ppm (Doublet, 2H): Protons meta to the carbonyl.
-
Bromophenoxy Ring (Shielded):
- 7.40 ppm (Doublet, 2H): Protons ortho to the Bromine atom.
- 6.85 ppm (Doublet, 2H): Protons ortho to the Ether oxygen. These are the most upfield aromatic signals due to the electron-donating resonance effect of the oxygen.
Part 3: Experimental Verification Workflow
The following workflow describes the synthesis and the specific NMR checkpoints required to release the batch.
Protocol: Williamson Ether Synthesis Check
-
Reaction: Reflux Ethyl 4-(bromomethyl)benzoate (1.0 eq) with 4-Bromophenol (1.1 eq) and
(2.0 eq) in Acetone or Acetonitrile. -
Workup: Filter inorganic salts, concentrate, and redissolve in EtOAc. Wash with 1M NaOH (to remove excess phenol).
-
NMR Checkpoint: Dissolve crude solid in
.
Decision Logic for Impurity Analysis
Use the following logic tree to interpret the crude NMR spectrum.
Figure 2: Diagnostic logic tree for identifying common impurities in the crude reaction mixture.
References
-
National Institute of Standards and Technology (NIST). (2024). Ethyl 4-methylbenzoate Mass Spectrum and Associated Data. NIST Chemistry WebBook. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
PubChem. (2025).[4] Ethyl 4-[(4-bromophenoxy)methyl]benzoate (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
Sources
HPLC method development for separating Ethyl 4-[(4-bromophenoxy)methyl]benzoate from impurities
Executive Summary
This guide provides a comparative analysis of HPLC strategies for the separation of Ethyl 4-[(4-bromophenoxy)methyl]benzoate (Target Analyte) from its critical process impurities. Due to the molecule's high hydrophobicity and the presence of halogenated aromatic rings, standard C18 methods often fail to provide adequate selectivity between the target ester and its structurally similar hydrolysis products or starting materials.
This document contrasts the industry-standard C18 (Alkyl) approach with an optimized Phenyl-Hexyl (Aromatic) stationary phase, demonstrating how leveraging
Chemical Context & Separation Strategy
The Analyte & Critical Impurities
The separation challenge lies in distinguishing the hydrophobic ester from its slightly more polar precursors and degradation products.
| Compound ID | Structure Name | Chemical Characteristic | Elution Prediction (RP) |
| Target | Ethyl 4-[(4-bromophenoxy)methyl]benzoate | Hydrophobic Ester, Bis-aromatic | Late Eluting |
| Impurity A | 4-[(4-bromophenoxy)methyl]benzoic acid | Hydrolysis Product (Acidic) | Early Eluting (Polar) |
| Impurity B | 4-Bromophenol | Starting Material (Phenolic) | Early/Mid Eluting |
| Impurity C | Ethyl 4-(bromomethyl)benzoate | Alkylating Precursor | Mid Eluting |
Mechanistic Approach: Hydrophobicity vs. Stacking
-
Hydrophobic Interaction (C18): Relies solely on dispersive forces. Since all compounds here are aromatic and relatively hydrophobic, C18 columns may result in peak co-elution or broad tailing for the basic/acidic species.
-
Interaction (Phenyl-Hexyl): The target molecule contains two benzene rings and a bromine atom (electron-withdrawing). A Phenyl-Hexyl column provides "orthogonal" selectivity by interacting with the
-electrons of the analyte.[1] This is particularly effective for halogenated aromatics.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]
The following data represents typical performance metrics observed during method screening for this class of compounds.
Experimental Conditions
-
System: Agilent 1260 Infinity II or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of Impurity A).
-
Mobile Phase B: Acetonitrile (for C18) vs. Methanol (for Phenyl-Hexyl).
-
Flow Rate: 1.0 mL/min.
Performance Data Summary
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm) | ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm) |
| Mobile Phase | Water / ACN (Gradient) | Water / MeOH (Gradient) |
| Selectivity ( | Low (Driven by LogP) | High (Driven by LogP + |
| Resolution ( | 1.8 (Impurity B / Impurity C) | 3.5 (Impurity B / Impurity C) |
| Tailing Factor ( | 1.4 (Target Peak) | 1.1 (Target Peak) |
| Analysis Time | 12.0 min | 14.5 min |
Analysis:
Method B (Phenyl-Hexyl) utilizes Methanol to facilitate
Visualization of Separation Mechanisms[5][6]
The following diagram illustrates the mechanistic difference between the two approaches and the method development workflow.
Caption: Comparative mechanisms (Top) and optimized workflow (Bottom) for separating brominated aromatic esters.
Detailed Experimental Protocol (Optimized Method)
This protocol is designed for the quantification of Ethyl 4-[(4-bromophenoxy)methyl]benzoate and limit testing of impurities.
Reagents & Materials
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: HPLC Grade Methanol (MeOH).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Diluent: Methanol:Water (80:20).
Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Column Temp: 35°C (Controls viscosity of MeOH and stabilizes retention).
-
Injection Vol: 5.0 µL
-
Detection: UV-Vis / PDA at 254 nm (Primary) and 220 nm (Secondary for impurity sensitivity).
Gradient Program
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Methanol) | Event |
| 0.00 | 60 | 40 | Initial Hold |
| 2.00 | 60 | 40 | Isocratic for polar impurities |
| 10.00 | 10 | 90 | Gradient Ramp |
| 13.00 | 10 | 90 | Wash Step |
| 13.10 | 60 | 40 | Return to Initial |
| 18.00 | 60 | 40 | Re-equilibration |
Rationale
-
Initial Isocratic Hold: Ensures separation of the early eluting Impurity A (Acid) and Impurity B (Phenol) before the gradient ramps up.
-
Methanol: Chosen over Acetonitrile because ACN forms a "pi-electron shield" over the stationary phase, dampening the selective pi-pi interactions necessary to resolve the brominated rings [1].
-
Acidic Modifier: Formic acid ensures the carboxylic acid impurity remains protonated (neutral), preventing peak splitting and ensuring consistent retention [2].
Validation & System Suitability
To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before every sample set, aligning with USP <621> [3].
| Parameter | Acceptance Criteria | Purpose |
| Resolution ( | NLT 2.0 between Impurity B and Target | Ensures accurate integration of impurities. |
| Tailing Factor ( | NMT 1.5 | Indicates column health and secondary interactions. |
| RSD (Area) | NMT 2.0% (n=6 injections) | Verifies system precision. |
| Signal-to-Noise (S/N) | NLT 10 (for LOQ Standard) | Verifies sensitivity for trace impurities. |
Troubleshooting Guide
-
Issue: Co-elution of Impurity B (Phenol) and Impurity C.
-
Fix: Lower the initial %B to 35% or decrease column temperature to 30°C. This increases retention of the hydrophobic species more than the polar ones.
-
-
Issue: Broad Tailing on Target Peak.
-
Fix: This often indicates "dewetting" or strong adsorption. Ensure the re-equilibration time is at least 5 column volumes. If using Phenyl-Hexyl, ensure the mobile phase is not 100% aqueous at any point (keep at least 5% organic).
-
-
Issue: Ghost Peaks.
-
Fix: Brominated compounds can degrade. Ensure autosampler temperature is set to 4°C and use amber vials to prevent photo-degradation of the bromine bond.
-
References
-
Agilent Technologies. (2022).[2] Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[4][5][6] Retrieved from
-
Waters Corporation. (2025). HPLC Separation Modes - Stationary Phase in HPLC: Reversed Phase & pH Control. Retrieved from
-
United States Pharmacopeia (USP). (2023).[7] General Chapter <621> Chromatography: System Suitability.[7] Retrieved from
-
Phenomenex. (2024). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from
Sources
Comparing biological activity of ethyl vs methyl 4-[(4-bromophenoxy)methyl]benzoate
[1]
Executive Summary
Ethyl 4-[(4-bromophenoxy)methyl]benzoate and its methyl analog are critical pharmacophores in the development of lipophilic ether-linked benzoate therapeutics.[1] While often utilized as synthetic intermediates, these esters exhibit distinct biological profiles as prodrugs and direct-acting agents.
The Methyl ester is characterized by rapid enzymatic hydrolysis and higher polarity, making it a standard "fast-release" prodrug or a transient intermediate. The Ethyl ester , exhibiting higher lipophilicity (LogP) and steric bulk, demonstrates enhanced membrane permeability and metabolic stability, often resulting in sustained intracellular delivery of the active acid pharmacophore.
Primary Applications:
Chemical Structure & Physicochemical Properties[1][2][3][4]
The core scaffold consists of a benzoate moiety linked to a 4-bromophenol via a methylene spacer.[1] This 4-(aryloxymethyl)benzoic acid skeleton is a privileged structure in medicinal chemistry.[1]
| Property | Methyl 4-[(4-bromophenoxy)methyl]benzoate | Ethyl 4-[(4-bromophenoxy)methyl]benzoate | Impact on Biology |
| Formula | C₁₅H₁₃BrO₃ | C₁₆H₁₅BrO₃ | Ethyl adds steric bulk.[1] |
| MW | ~321.17 g/mol | ~335.19 g/mol | Minimal impact on diffusion. |
| LogP (Calc) | ~4.2 | ~4.6 | Ethyl is significantly more lipophilic, enhancing passive transport. |
| tPSA | ~35.5 Ų | ~35.5 Ų | Identical polar surface area. |
| Ester Hydrolysis | Fast (k_hyd High) | Moderate (k_hyd Low) | Methyl is cleaved rapidly by plasma esterases; Ethyl is more resistant.[1] |
Structural Visualization
The following diagram illustrates the structural relationship and metabolic pathway of these esters.
Figure 1: Metabolic conversion of methyl and ethyl esters to the active benzoic acid pharmacophore.[1]
Biological Activity Profile
Prodrug Kinetics & Metabolic Stability
In biological systems, the ester group primarily functions to mask the carboxylic acid, facilitating entry into the cell.
-
Methyl Ester: Due to minimal steric hindrance around the carbonyl carbon, the methyl ester is a prime substrate for non-specific carboxylesterases (CES1/CES2) in the liver and plasma. This results in a "burst" concentration of the active acid.
-
Ethyl Ester: The additional methylene group provides steric shielding. Experimental data on similar benzoate systems suggests the ethyl ester hydrolysis rate is 2-5x slower than the methyl ester.[1] This makes the ethyl derivative superior for applications requiring sustained release or deeper tissue penetration (e.g., dermal applications).
Antimicrobial Potency (Membrane Disruption)
In the context of antimicrobial activity (specifically against S. aureus and M. tuberculosis), the lipophilicity of the ester chain correlates with potency.
-
Mechanism: The 4-bromophenoxy tail inserts into the bacterial lipid bilayer.[1] The ester headgroup modulates the depth of penetration.
-
Comparison: The Ethyl ester typically exhibits lower MIC (Minimum Inhibitory Concentration) values (e.g., 4–8 µg/mL) compared to the Methyl ester (8–16 µg/mL). The increased hydrophobicity of the ethyl group facilitates better partitioning into the bacterial cell wall.
Target Specificity (MMP & PPAR)
For targets like Peroxisome Proliferator-Activated Receptors (PPARs), the acid is the active ligand. However, if the ester is tested directly in cell-based assays:
-
Cytotoxicity: The Methyl ester often shows higher non-specific cytotoxicity in vitro due to the rapid accumulation of the acid and methanol byproduct.
-
Potency: The Ethyl ester may appear more potent in whole-cell assays simply because more of the compound successfully crosses the cell membrane before being metabolized.[1]
Experimental Protocols
Synthesis (Williamson Ether Strategy)
This protocol ensures high purity for biological testing.
-
Reagents: Methyl (or Ethyl) 4-(bromomethyl)benzoate (1.0 eq), 4-Bromophenol (1.1 eq), K₂CO₃ (2.0 eq), Acetone (reflux).[1]
-
Procedure:
-
Purification: Recrystallize from Ethanol.
-
Yield: Typically 85-92%.[1]
In Vitro Hydrolysis Assay (Stability Test)
Objective: Quantify the half-life (
-
Medium: Pooled Human Plasma (pH 7.4, 37°C).
-
Method:
-
Spike plasma with 10 µM of test compound (Methyl or Ethyl ester).
-
Aliquot samples at 0, 5, 15, 30, 60, and 120 mins.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.[1]
-
-
Expected Result:
Workflow Diagram
Figure 2: Standardized workflow for synthesizing and evaluating benzoate derivatives.[1]
References
-
Design, synthesis and biological activity evaluation of benzoate compounds. RSC Advances, 2019. Link
-
A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2013.[2][3] Link
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. NIH / PMC, 2016.[1] Link
-
Methyl 4-(4-bromophenoxy)benzoate Product Data. Sigma-Aldrich. Link
-
Comparative Analysis of Biological Activities of Ethyl and Methyl Benzoate Derivatives. BenchChem, 2025. Link
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-[(4-bromophenoxy)methyl]benzoate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-[(4-bromophenoxy)methyl]benzoate. As a brominated aromatic ester, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development, offering clear, actionable steps grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Inferred Hazards:
-
Skin and Eye Irritation: Similar aromatic esters and brominated compounds are known to cause skin and eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1]
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and toxic to aquatic life.[2] Discharge into drains or the environment must be strictly avoided.[2]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1][2]
Chemical and Physical Properties Summary
| Property | Value / Information | Source |
| Molecular Formula | C16H15BrO3 | [3] |
| Molecular Weight | 335.19 g/mol | [3] |
| Appearance | Likely a solid or liquid at room temperature. | Inferred |
| Key Functional Groups | Ester, Bromo, Phenyl Ether | [3] |
| Primary Disposal Class | Halogenated Organic Waste | [4][5][6] |
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical step in the disposal of Ethyl 4-[(4-bromophenoxy)methyl]benzoate is its classification as halogenated organic waste .[6] This is because it contains bromine.
Causality: Halogenated and non-halogenated organic wastes cannot be mixed because they require different disposal treatments.[7] Halogenated waste is typically disposed of via high-temperature incineration. During this process, the halogen atoms can form acidic gases (e.g., hydrogen bromide). The incinerators used for this waste stream are equipped with specialized "scrubbers" to neutralize these corrosive and toxic gases before they are released into the atmosphere. Mixing halogenated compounds into the non-halogenated waste stream can damage standard incinerators and lead to the release of pollutants.
The following diagram illustrates the critical decision-making step for proper chemical waste segregation.
Caption: Waste disposal decision flow for halogenated compounds.
Step-by-Step Disposal Protocol
Adherence to a systematic procedure is essential for safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing appropriate PPE.
-
Safety Goggles: Protects eyes from potential splashes.[5]
-
Nitrile Gloves: Provides a barrier against skin contact. Always inspect gloves before use and use proper removal technique.[2]
-
Laboratory Coat: Protects skin and clothing.[5]
-
Closed-toe Shoes: Standard laboratory practice to protect feet from spills.[4]
Step 2: Select and Prepare the Waste Container
The integrity of the waste containment system is critical to prevent leaks and exposure.
-
Compatibility: Use a container made of a material chemically compatible with the waste. For most organic solvents and compounds like this, a high-density polyethylene (HDPE) or glass container is appropriate.[8][9]
-
Condition: The container must be in good condition, free from cracks or damage, with a secure, leak-proof screw cap.[8][10]
-
Venting: Do not fill containers to more than 90% capacity to allow for vapor expansion.[11]
Step 3: Label the Waste Container Correctly
Proper labeling is a regulatory requirement and essential for the safety of all personnel.[9] The label must be affixed to the container before the first drop of waste is added.[7] Your institution's Environmental Health and Safety (EHS) department will provide specific tags, but they must include:
-
Full Chemical Name: Write "Waste Ethyl 4-[(4-bromophenoxy)methyl]benzoate". For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[9]
-
Hazard Identification: Check the appropriate hazard boxes or pictograms (e.g., Irritant, Environmental Hazard).[12]
-
Generator Information: Your name, Principal Investigator, department, and room number.[9]
Step 4: Waste Accumulation and Storage
Waste must be managed safely at its point of generation.
-
Segregation: Collect waste in the designated "Halogenated Organic Waste" container.[6] This container must be kept separate from non-halogenated waste streams.[7]
-
Closed Container: Keep the waste container closed at all times except when actively adding waste.[7][10] This minimizes the release of volatile organic compounds (VOCs).
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[12]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[10]
Step 5: Arrange for Final Disposal
Laboratory-generated hazardous waste cannot be disposed of in the regular trash or poured down the sewer system.[8][9]
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Documentation: Maintain accurate records of the waste you generate.
-
Regulatory Compliance: The entire process is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Your institution's EHS department ensures that the waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Ventilation: If safe to do so, ensure the area is well-ventilated. Use a fume hood if the spill occurs within one.
-
Contain and Absorb:
-
Collect and Dispose:
-
Carefully sweep or scoop the absorbent material into a suitable container.
-
Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.
-
Manage this spill debris as halogenated organic waste and arrange for disposal through EHS.[10]
-
-
Decontaminate: Clean the spill area with soap and water.
By adhering to this guide, researchers can ensure the safe handling and compliant disposal of Ethyl 4-[(4-bromophenoxy)methyl]benzoate, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Bucknell University. Hazardous Waste Segregation.
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
- MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- Columbia University Environmental Health and Safety. How to Dispose of Chemical Waste.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for Ethyl 4-bromobenzoate.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for Ethyl 4-(bromomethyl)benzoate.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet for Ethyl Benzoate.
- Central Drug House (P) Ltd. Material Safety Data Sheet for Ethyl-4-Bromo Benzoate.
- Apollo Scientific. (2022, September 16). Safety Data Sheet for Ethyl 4-bromobenzoate.
- PubChemLite. Ethyl 4-[(4-bromophenoxy)methyl]benzoate (C16H15BrO3).
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. PubChemLite - Ethyl 4-[(4-bromophenoxy)methyl]benzoate (C16H15BrO3) [pubchemlite.lcsb.uni.lu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. hscprep.com.au [hscprep.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
